Throwing Power and Thermal Shock Reliability in PTH Plating
In a systematic head-to-head comparison using an identical CuSO₄/H₂SO₄/PEG/Cl⁻ bath (PEG 200 ppm, Cl⁻ 60 ppm), UPS achieved good copper throwing power (TP) in plated through-holes (PTHs) at concentrations of 20–100 ppm, compared to 1 ppm for MPS and 20–60 ppm for ZPS [1]. The optimal concentration for thermal shock reliability (passing 5 cycles of 288 °C solder dip without cracking) was 10 ppm UPS, versus 1 ppm MPS and 20 ppm ZPS [1][2]. Galvanostatic overpotential analysis confirmed the acceleration ranking MPS > UPS > ZPS, with UPS and ZPS acting as weaker depolarizers that inherently favor throwing power over deposition rate [1].
| Evidence Dimension | Copper throwing power and thermal shock reliability in PTH plating |
|---|---|
| Target Compound Data | Good TP at 20–100 ppm; optimal thermal reliability at 10 ppm (passes 5 cycles at 288 °C) |
| Comparator Or Baseline | MPS: good TP at 1 ppm, optimal thermal reliability at 1 ppm; ZPS: good TP at 20–60 ppm, optimal thermal reliability at 20 ppm |
| Quantified Difference | UPS requires 10× the MPS concentration but 0.5× the ZPS concentration for equivalent thermal reliability; acceleration order MPS > UPS > ZPS |
| Conditions | CuSO₄/H₂SO₄ bath, PEG 200 ppm, Cl⁻ 60 ppm, galvanostatic measurement, thermal cycling at 288 °C solder pot |
Why This Matters
UPS occupies a distinct performance niche as a moderate-strength brightener that balances throwing power with thermal reliability at intermediate concentrations, making it the preferred choice when MPS causes excessive acceleration or ZPS requires impractically high additive loading.
- [1] Chen, T.-C., Tsai, Y.-L., Hsu, C.-F. & Dow, W.-P. Effects of Brighteners in a Copper Plating Bath on Throwing Power and Thermal Reliability of Plated Through Holes. Electrochimica Acta 212, 572–582 (2016). DOI: 10.1016/j.electacta.2016.07.007. View Source
- [2] Chen, T.-C., Tsai, Y.-L., Hsu, C.-F. & Dow, W.-P. Effects of Brighteners on Throwing Power and Thermal Reliability of Plating through Holes in a Copper Plating Bath. ECS Meeting Abstracts MA2016-02, 1904 (2016). DOI: 10.1149/MA2016-02/29/1904. View Source
